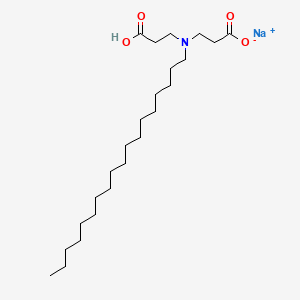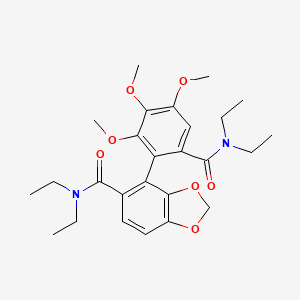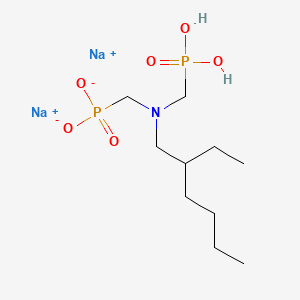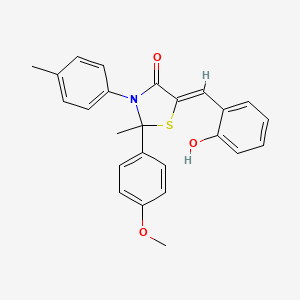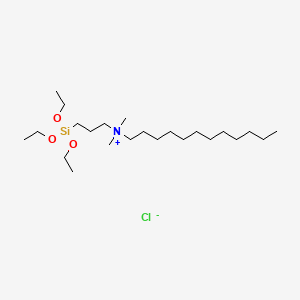
Dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride is a quaternary ammonium compound with a long alkyl chain and a triethoxysilyl group. This compound is known for its unique chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride typically involves the reaction of dodecylamine with 3-(triethoxysilyl)propyl chloride in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and large-scale distillation units are often employed to handle the increased volume of reactants and products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the quaternary ammonium group.
Reduction: Reduction reactions are not typically associated with this compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triethoxysilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution reactions often involve nucleophiles like water or alcohols, and are typically carried out in polar solvents.
Major Products Formed:
Oxidation can lead to the formation of dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium hydroxide.
Substitution reactions can produce various silylated derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a phase transfer catalyst in organic synthesis, facilitating reactions between reagents in different phases.
Biology: The compound is used in the modification of surfaces to improve cell adhesion and proliferation in tissue engineering.
Industry: The compound is used in the production of coatings and adhesives, where its ability to form strong bonds with various substrates is valuable.
Wirkmechanismus
The mechanism by which dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The quaternary ammonium group interacts with negatively charged surfaces, such as cell membranes or polymer matrices, enhancing adhesion and stability.
Pathways Involved: In drug delivery, the compound can facilitate the transport of drugs across biological membranes, improving their efficacy.
Vergleich Mit ähnlichen Verbindungen
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with a shorter alkyl chain, used in similar applications but with different solubility and reactivity profiles.
Trimethoxysilylpropyl methacrylate: A silane coupling agent used in polymer chemistry, with a different functional group but similar applications in surface modification.
Uniqueness: Dodecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride stands out due to its long alkyl chain, which provides enhanced hydrophobicity and stability compared to shorter-chain analogs. Its triethoxysilyl group also offers unique reactivity and bonding capabilities.
Eigenschaften
CAS-Nummer |
62077-89-8 |
|---|---|
Molekularformel |
C23H52ClNO3Si |
Molekulargewicht |
454.2 g/mol |
IUPAC-Name |
dodecyl-dimethyl-(3-triethoxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C23H52NO3Si.ClH/c1-7-11-12-13-14-15-16-17-18-19-21-24(5,6)22-20-23-28(25-8-2,26-9-3)27-10-4;/h7-23H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YWZQRISHIOLKIZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CCC[Si](OCC)(OCC)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


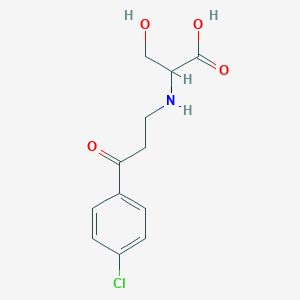

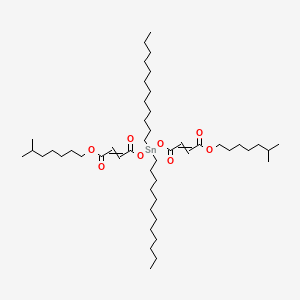
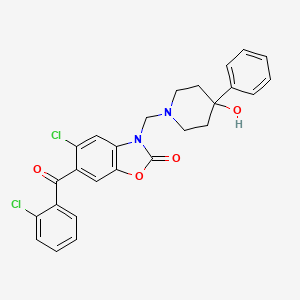
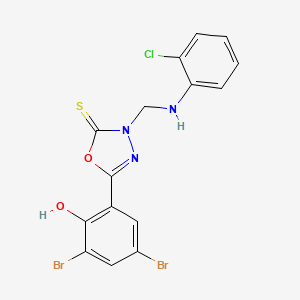
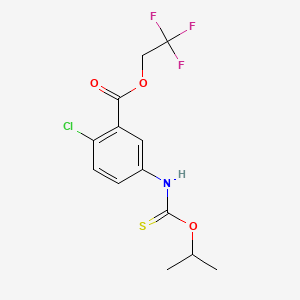
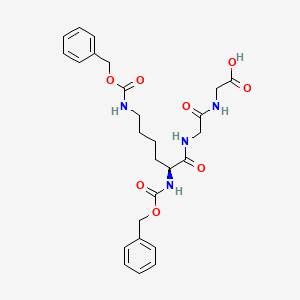


![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)
